

# The Binding Affinity of AZD4547 to FGFR1: A Technical Overview

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Compound of Interest		
Compound Name:	FGFR1 inhibitor-6	
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This technical guide provides a comprehensive overview of the binding affinity of AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document details the quantitative binding data, the experimental methodologies used for its determination, and the broader context of the FGFR1 signaling pathway.

## **Executive Summary**

AZD4547 is a small molecule inhibitor that demonstrates high-affinity binding to FGFR1, along with FGFR2 and FGFR3. Its efficacy is attributed to its ability to compete with ATP for the kinase domain of the receptor, thereby inhibiting downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis. This guide consolidates key binding affinity data and outlines the experimental protocols crucial for its validation, providing a valuable resource for researchers in oncology and drug discovery.

## **Quantitative Binding Affinity of AZD4547 to FGFRs**

The binding affinity and inhibitory activity of AZD4547 have been characterized using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the inhibitor's potency.



Target	Assay Type	IC50 (nM)	Reference(s)
FGFR1	Enzymatic Assay	0.2	[1][2][3]
FGFR2	Enzymatic Assay	2.5	[1][2]
FGFR3	Enzymatic Assay	1.8	[1][2]
FGFR4	Enzymatic Assay	165	[1]
KDR (VEGFR2)	Enzymatic Assay	24	[1]
FGFR1 (WT)	Cellular Assay	6 ± 4	[4]
FGFR1 (V561M)	Cellular Assay	1400 ± 700	[4]

Table 1: Summary of in vitro IC50 values for AZD4547 against FGFR family members and other kinases. Note the significantly higher potency for FGFR1, 2, and 3 compared to FGFR4 and other kinases, highlighting its selectivity. The cellular assay data also illustrates the impact of the V561M gatekeeper mutation on inhibitor efficacy.

## **Experimental Protocols**

The determination of AZD4547's binding affinity relies on robust and reproducible experimental methodologies. Below are detailed descriptions of the key assays employed.

## **Enzymatic Kinase Inhibition Assay**

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated FGFR1 kinase domain.

Objective: To determine the IC50 value of AZD4547 against purified FGFR1 kinase.

Principle: The assay measures the phosphorylation of a substrate by the FGFR1 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by measuring the depletion of ATP.

Materials:



- Recombinant human FGFR1 kinase domain
- ATP (at or near the Km concentration for FGFR1)
- Specific peptide substrate for FGFR1
- AZD4547 (serially diluted)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
- Detection reagents (e.g., Europium-labeled anti-phospho-antibody and Alexa Fluor® 647labeled tracer for TR-FRET)
- 384-well microplates

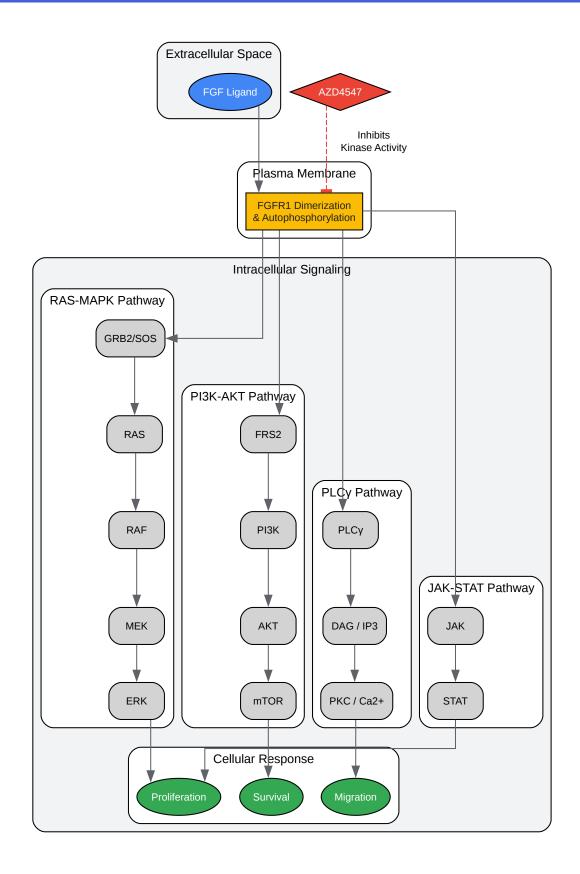
#### Procedure:

- Prepare serial dilutions of AZD4547 in DMSO and then in assay buffer.
- Add the FGFR1 enzyme and the peptide substrate to the wells of a microplate.
- Add the different concentrations of AZD4547 to the wells. A control with DMSO alone is included.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and add the detection reagents.
- Incubate for another period to allow for the detection signal to develop.
- Read the plate using a suitable plate reader (e.g., a TR-FRET compatible reader).
- The data is then normalized and plotted as the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC50 value.









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